molecular formula C10H20N2S B12941535 1-Ethyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine

1-Ethyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine

Cat. No.: B12941535
M. Wt: 200.35 g/mol
InChI Key: MYBYQALXHASISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with ethyl, methyl, and thietan-3-yl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Ethyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using suitable alkyl halides in the presence of a strong base.

    Attachment of the Thietan-3-yl Group: The thietan-3-yl group can be introduced through nucleophilic substitution reactions, where a thietan-3-yl halide reacts with the pyrrolidine derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-Ethyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrolidine ring.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the nature of the reagents and reaction conditions.

Scientific Research Applications

1-Ethyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:

    1-Methyl-4-ethylpyrrolidine: Similar in structure but lacks the thietan-3-yl group, resulting in different chemical and biological properties.

    4-Methyl-1-ethylpyrrolidine: Another similar compound without the thietan-3-yl group, used in different applications.

    N-(Thietan-3-yl)pyrrolidine: Lacks the ethyl and methyl groups, leading to variations in its reactivity and applications.

Properties

Molecular Formula

C10H20N2S

Molecular Weight

200.35 g/mol

IUPAC Name

1-ethyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine

InChI

InChI=1S/C10H20N2S/c1-3-12-4-8(2)10(5-12)11-9-6-13-7-9/h8-11H,3-7H2,1-2H3

InChI Key

MYBYQALXHASISD-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(C1)NC2CSC2)C

Origin of Product

United States

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